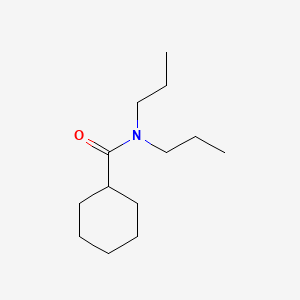![molecular formula C15H16N4O6 B14463519 N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine CAS No. 66163-95-9](/img/structure/B14463519.png)
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is a complex organic compound that features a histidine backbone with an acetyl group and a nitrophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine typically involves multiple steps, starting with the protection of the histidine amino group, followed by the introduction of the nitrophenyl group through a nitration reaction. The acetylation of the histidine residue is then performed to yield the final product. Common reagents used in these reactions include acetic anhydride for acetylation and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
科学研究应用
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the histidine backbone can interact with proteins, potentially inhibiting their function or altering their activity. The acetyl group may also play a role in modulating the compound’s bioavailability and stability.
相似化合物的比较
Similar Compounds
N-Acetyl-L-histidine: Lacks the nitrophenyl group, making it less reactive in redox reactions.
3-Nitro-L-histidine: Similar structure but without the acetyl group, affecting its stability and bioavailability.
N-Acetyl-3-[(2-hydroxyphenyl)methyl]-L-histidine: Similar but without the nitro group, altering its chemical reactivity.
Uniqueness
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
66163-95-9 |
|---|---|
分子式 |
C15H16N4O6 |
分子量 |
348.31 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-[3-[(2-hydroxy-5-nitrophenyl)methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-9(20)17-13(15(22)23)5-12-6-16-8-18(12)7-10-4-11(19(24)25)2-3-14(10)21/h2-4,6,8,13,21H,5,7H2,1H3,(H,17,20)(H,22,23)/t13-/m0/s1 |
InChI 键 |
BAUIOCQCSAPAQK-ZDUSSCGKSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


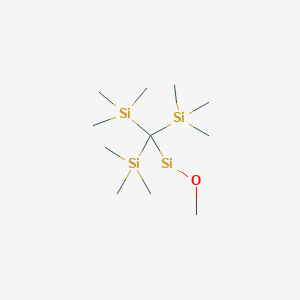


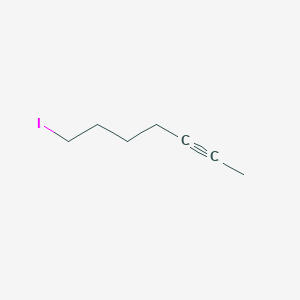
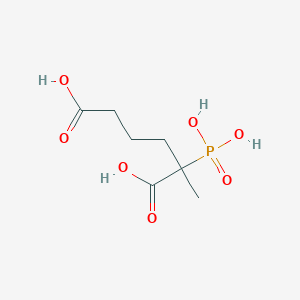
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)

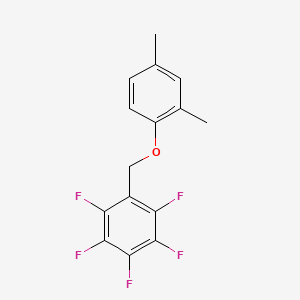

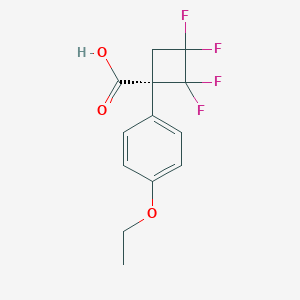

![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
